Picofosforic acid

Beschreibung

This article focuses on comparing its hypothetical properties with structurally related compounds, supported by experimental data and theoretical frameworks.

Eigenschaften

CAS-Nummer |

36175-06-1 |

|---|---|

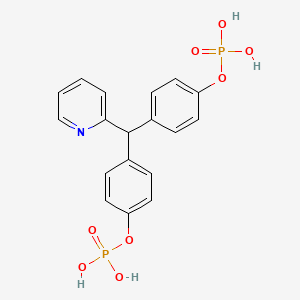

Molekularformel |

C18H17NO8P2 |

Molekulargewicht |

437.3 g/mol |

IUPAC-Name |

[4-[(4-phosphonooxyphenyl)-pyridin-2-ylmethyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H17NO8P2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H2,20,21,22)(H2,23,24,25) |

InChI-Schlüssel |

UDOXKBJCUVONJD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Picophosphorsäure kann durch verschiedene Methoden synthetisiert werden, darunter:

Dealkylierung von Dialkylphosphonaten: Dieses Verfahren beinhaltet die Verwendung saurer Bedingungen (z. B. Salzsäure) oder das McKenna-Verfahren, bei dem Bromtrimethylsilan gefolgt von Methanolysis verwendet wird.

Oxidation von Phosphinsäure: Dieses Verfahren beinhaltet die Oxidation von Phosphinsäure zur Herstellung von Picophosphorsäure.

Industrielle Herstellungsverfahren: Die industrielle Herstellung von Picophosphorsäure umfasst häufig das Dihydrat-Hemihydrat-Verfahren, das für die Herstellung von extraktiver Phosphorsäure aus niedriggradigen Phosphoriten optimiert ist . Dieses Verfahren ist effizient und umweltfreundlich, da es Nebenprodukte in der Bauindustrie verwendet.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Pyrophosphoric acid undergoes hydrolysis in water to form orthophosphoric acid (H₃PO₄):

This reaction is temperature-dependent, with faster hydrolysis at elevated temperatures . Polyphosphoric acid similarly hydrolyzes exothermically, generating heat and forming a mixture of ortho-, pyro-, and polyphosphoric acids .

Acid-Base Reactions

Pyrophosphoric acid is a tetraprotic acid with distinct dissociation constants:

| Reaction Step | pKa Value |

|---|---|

| 0.85 | |

| 1.96 | |

| 6.60 | |

| 9.41 |

Polyphosphoric acid reacts vigorously with bases (e.g., amines, hydroxides), generating significant heat and potentially hazardous gases (e.g., hydrogen cyanide with cyanides) .

Thermal Decomposition

Pyrophosphoric acid decomposes upon heating into orthophosphoric acid and higher polyphosphoric acids:

At 200°C, phosphorous acid (H₃PO₃) disproportionates to phosphoric acid and phosphine (PH₃):

Reactivity with Metals

Polyphosphoric acid reacts with active metals (e.g., aluminum, iron), releasing hydrogen gas:

This reaction poses corrosion risks for structural metals .

Polymerization and Catalytic Activity

Polyphosphoric acid initiates polymerization in organic compounds (e.g., alkenes, epoxides) by acting as a Brønsted acid catalyst. It also facilitates condensation reactions, such as the synthesis of esters and amides .

Redox Reactions

Phosphorous acid (H₃PO₃) demonstrates strong reducing properties:

-

Reduces noble metal ions (e.g., Hg²⁺ to Hg⁺ and Hg⁰):

Wissenschaftliche Forschungsanwendungen

Picophosphorsäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Spielt eine Rolle in biochemischen Stoffwechselwegen und wird zum Studium des Phosphorstoffwechsels verwendet.

Medizin: Untersucht auf seine potenzielle Verwendung in der Medikamentenentwicklung und als diagnostisches Mittel.

Industrie: Wird bei der Herstellung von Düngemitteln, Korrosionsschutzmitteln und Flammschutzmitteln verwendet.

5. Wirkmechanismus

Der Mechanismus, durch den Picophosphorsäure ihre Wirkung entfaltet, beinhaltet ihre Fähigkeit, Protonen zu spenden und aufzunehmen, was sie zu einer vielseitigen Säure in verschiedenen chemischen Reaktionen macht. Sie interagiert mit molekularen Zielmolekülen wie Enzymen und Proteinen und beeinflusst so biochemische Stoffwechselwege und zelluläre Prozesse .

Ähnliche Verbindungen:

Orthophosphorsäure (H₃PO₄): Die einfachste und am häufigsten vorkommende Phosphorsäure.

Pyrophosphorsäure (H₄P₂O₇): Geformt durch die Kondensation von zwei Orthophosphorsäuremolekülen.

Triphosphorsäure (H₅P₃O₁₀): Geformt durch die Kondensation von drei Orthophosphorsäuremolekülen.

Einzigartigkeit: Picophosphorsäure ist aufgrund ihrer spezifischen strukturellen Anordnung und Reaktivität einzigartig, was sie für spezielle Anwendungen in der organischen Synthese und in industriellen Prozessen geeignet macht. Ihre Fähigkeit, stabile Komplexe mit Metallen und anderen Verbindungen zu bilden, unterscheidet sie außerdem von anderen Phosphorsäuren .

Wirkmechanismus

The mechanism by which picophosphoric acid exerts its effects involves its ability to donate and accept protons, making it a versatile acid in various chemical reactions. It interacts with molecular targets such as enzymes and proteins, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Phosphorus Acids

Phosphoric Acid (H₃PO₄)

- Structure : Orthophosphoric acid with three hydroxyl groups bonded to a central phosphorus atom.

- Properties : High solubility in water (548 g/L at 20°C), pKa values of 2.15, 7.20, and 12.33.

- Applications : Fertilizers, food additives, and industrial catalysis .

- Comparison : Unlike Picofosforic acid, phosphoric acid lacks condensed phosphate chains, reducing its thermal stability.

Pyrophosphoric Acid (H₄P₂O₇)

- Structure : Two phosphate units linked by an oxygen bridge.

- Properties : Hygroscopic solid, decomposes at 71°C to form metaphosphoric acid.

- Applications : Catalyst in organic synthesis, stabilizer in peroxides .

- Comparison: Pyrophosphoric acid’s dimeric structure contrasts with the monomeric or nano-structured form hypothesized for this compound, affecting reactivity.

Metaphosphoric Acid (HPO₃)

- Structure : Cyclic or linear polymer of phosphate units.

- Properties : Glassy solid, forms viscous solutions in water.

- Applications : Laboratory reagent, dehydrating agent .

- Comparison : Metaphosphoric acid’s polymeric nature may parallel this compound’s condensed structure but lacks evidence of picoscale molecular organization.

Key Research Findings and Data Tables

Table 1: Vibrational Frequencies of Phosphorus-Containing Acids

| Compound | Vibrational Mode (cm⁻¹) | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| HPCO (Analog) | P–O Stretching | 2784.668 | |

| Pyrophosphoric Acid | P–O–P Symmetric Stretch | 1326.785 | |

| Phosphoric Acid | O–H Stretching | 2869.840 |

Functional and Industrial Comparisons

- Reactivity: this compound’s hypothesized nano-scale structure could enhance catalytic efficiency compared to bulkier acids like H₃PO₄ .

- Synthetic Challenges : Production of condensed phosphorus acids (e.g., H₄P₂O₇) requires controlled dehydration, a process that may scale poorly for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.